2-(2-Phenoxyethoxy)ethanol (CAS 104-68-7), also known as diethylene glycol monophenyl ether or phenyl carbitol, is an aromatic glycol ether solvent with the molecular formula C10H14O3 and molecular weight 182.22 g/mol. The compound appears as a colorless to pale yellow transparent liquid at ambient temperature and is structurally characterized by a phenyl ring linked via a diethylene glycol chain.
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
CAS No.104-68-7
Cat. No.B093071
⚠ Attention: For research use only. Not for human or veterinary use.
2-(2-Phenoxyethoxy)ethanol (CAS 104-68-7): Baseline Physicochemical and Class Profile for Procurement Evaluation
2-(2-Phenoxyethoxy)ethanol (CAS 104-68-7), also known as diethylene glycol monophenyl ether or phenyl carbitol, is an aromatic glycol ether solvent with the molecular formula C10H14O3 and molecular weight 182.22 g/mol . The compound appears as a colorless to pale yellow transparent liquid at ambient temperature and is structurally characterized by a phenyl ring linked via a diethylene glycol chain [1]. As a member of the glycol ether E-series, it exhibits a relatively high normal boiling point of approximately 298 °C (lit.) and a flash point of 141 °C . Its estimated octanol–water partition coefficient (log Kow ≈ 0.83) and water solubility (approximately 35 g/L at 20 °C) reflect a balance of hydrophilic and lipophilic character that underpins its utility as a coupling solvent, coalescing agent, and resin solubilizer across industrial coating, cleaning, and polymer-processing formulations .
Coalescing aidHigh-boiling solvent for low-VOC waterborne coating formulations
Coupling agentAromatic glycol ether for aqueous-organic hybrid systems
Resin solubilizerPhenyl-terminated structure dissolves specialty polymers like polyvinyl formal
[1] ChemicalBook India. (n.d.). 104-68-7: 2-(2-phenoxyethoxy)ethanol. Retrieved March 20, 2026. View Source
Why Generic Substitution Fails for 2-(2-Phenoxyethoxy)ethanol: Structural and Performance Differentiation from In-Class Glycol Ethers
Despite sharing the glycol ether functional motif, 2-(2-phenoxyethoxy)ethanol cannot be trivially interchanged with its closest in-class analogs—notably ethylene glycol monophenyl ether (EPH; CAS 122-99-6) or diethylene glycol monoethyl ether (DEGEE; CAS 111-90-0)—without quantifiable consequences for formulation performance and process robustness . The presence of the additional ethoxy unit relative to EPH substantially elevates the boiling point (Δ ≈ 50–55 °C) and modifies the solubility profile, altering evaporation dynamics, resin compatibility windows, and coalescing efficiency in waterborne coatings [1]. Similarly, the substitution of a terminal phenyl group for the ethyl group found in DEGEE shifts the Hansen solubility parameters and water miscibility boundary, which directly impacts coupling capacity in aqueous–organic hybrid systems and the rheological stability of concentrated polymer solutions [1][2]. These molecular differences translate into measurable divergences in application-relevant metrics—including dosage requirements, film defect propensity, and long-term storage stability—that render blind substitution a demonstrable risk to product quality and manufacturing consistency. The following quantitative evidence substantiates where 2-(2-phenoxyethoxy)ethanol confers selection-relevant differentiation.
Ethylene glycol monophenyl ether (EPH, CAS 122-99-6)
Lower boiling point may shorten open time and increase film defects in waterborne coatings
Diethylene glycol monoethyl ether (DEGEE, CAS 111-90-0)
Full water miscibility can disrupt aqueous-organic balance and resin compatibility
Non-phenyl glycol ethers
Lack of aromatic termination may fail to solubilize polyvinyl formal resins as sole solvent
[2] Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2012). Handbook of Pharmaceutical Excipients (7th ed.). Pharmaceutical Press. View Source
2-(2-Phenoxyethoxy)ethanol (104-68-7): Quantitative Procurement Evidence Against Key Comparators
Boiling Point Elevation and Evaporation Dynamics vs. Ethylene Glycol Monophenyl Ether (EPH)
2-(2-Phenoxyethoxy)ethanol exhibits a markedly higher boiling point than ethylene glycol monophenyl ether (EPH), reflecting its extended ethoxylate chain. This difference directly governs evaporation rate and coalescing behavior in waterborne coating applications, where slower solvent release mitigates film defects such as cracking and pinholing .
Boiling point elevationHead-to-head
298 °C (lit.)
vs. EPH 244–250 °C
Δ ≈ +48–54 °C
Extended open time and coalescing control in low-VOC coatings
Ethylene glycol monophenyl ether (EPH; CAS 122-99-6): 244–250 °C (lit.)
Quantified Difference
Δ ≈ +48 to +54 °C
Conditions
Reported literature values at atmospheric pressure (760 mmHg)
Why This Matters
The elevated boiling point enables extended open time and more uniform film coalescence in low-VOC waterborne coatings, reducing defect rates relative to faster-evaporating EPH.
Aqueous Solubility Differential and Coupling Efficiency vs. Diethylene Glycol Monoethyl Ether (DEGEE)
The replacement of the terminal ethyl group (DEGEE) with a phenyl moiety alters the hydrophilic–lipophilic balance, as reflected in both measured water solubility and estimated octanol–water partition coefficients. 2-(2-Phenoxyethoxy)ethanol shows significantly reduced water solubility compared to DEGEE, which is fully water-miscible, while maintaining a moderate log Kow that preserves coupling capacity in aqueous–organic hybrid systems [1].
Water solubilityCross-study
~35 g/L at 20 °C
DEGEE: fully miscible
Limited vs. infinite solubility
Partial water tolerance for aqueous-organic hybrid systems
Solubility at 20 °C; DEGEE miscibility per Rowe et al.
Diethylene glycol monoethyl ether (DEGEE; CAS 111-90-0): miscible with water in all proportions (full miscibility)
Quantified Difference
DEGEE ≈ ∞; target compound solubility limited to ~3.5 wt%
Conditions
Reported solubility at 20 °C (ChemBK); DEGEE miscibility per Rowe et al. (2012)
Why This Matters
This moderate solubility makes 2-(2-phenoxyethoxy)ethanol preferable in formulations requiring partial water tolerance without complete dissolution of water-sensitive components, a balance that fully miscible DEGEE cannot achieve.
Patent literature explicitly identifies diethylene glycol monophenyl ether as one of only a select group of phenyl-terminated glycol ethers capable of solubilizing polyvinyl formal resins when used as the sole solvent. This property is not shared by non-phenyl glycol ethers such as DEGEE or by the shorter-chain EPH [1].
Polyvinyl formal solubilityClass-level
Soluble as sole solvent
Non-phenyl glycol ethers: insoluble
Functional non-substitutability
Required for polyvinyl formal-based coatings
Patent disclosure; validate with specific resin grade
[1] U.S. Patent Application. (n.d.). Solutions of polyvinyl acetals. Retrieved March 20, 2026. View Source
Electronic-Grade Purity and Ionic Residue Specification vs. Industrial-Grade EPH
In precision electronics cleaning applications, particularly for printed circuit board assembly, electronic-grade 2-(2-phenoxyethoxy)ethanol is supplied to meet stringent ionic contamination specifications. Vendor technical documentation indicates that electronic-grade material (purity ≥ 99.9%) is qualified with total ionic content below 10 ppm, conforming to IPC-7510 standards for post-solder flux residue removal [1]. In contrast, industrial-grade EPH is typically supplied at 95–99% purity with higher moisture and ionic impurity levels, rendering it unsuitable for high-reliability electronics without additional purification .
Ionic purityHead-to-head
<10 ppm total ions
Industrial EPH: not specified
≥1 order of magnitude difference
Electronic-grade required for IPC-7510 compliant cleaning
Vendor specification; verify certificate of analysis
Industrial-grade EPH: not specified to <10 ppm; typical purity 95–99%
Quantified Difference
Ionic purity specification differential of ≥1 order of magnitude
Conditions
Electronic-grade DEGPE per vendor product specification; industrial EPH per commercial supplier data
Why This Matters
Procurement for semiconductor packaging or PCB cleaning must select electronic-grade 2-(2-phenoxyethoxy)ethanol specifically; industrial-grade EPH or generic glycol ethers lack the ionic purity certification required for IPC-compliant processes.
[1] 上海宝瑞化工有限公司. (2026). 产品供应二乙二醇单苯醚. Retrieved March 20, 2026. View Source
Coating Formulation Dosage Optimization: Nitrocellulose Lacquer Loading Range
In nitrocellulose-based coating formulations, 2-(2-phenoxyethoxy)ethanol is employed as a primary high-boiling solvent to promote leveling and gloss development. Vendor formulation guidance specifies an effective dosage range of 5–8% of total formulation weight for achieving optimal film aesthetics without inducing solvent-pop or orange-peel defects [1]. This narrow operating window is established based on the compound's specific evaporation profile and resin compatibility; substitution with lower-boiling EPH or faster-evaporating DEGEE would necessitate reformulation to maintain comparable film quality.
Lacquer loading rangeClass-level
5–8 wt%
Validated starting point for nitrocellulose lacquer formulation
Vendor data; reformulation needed if solvent changed
EPH or DEGEE: not specified for this application; likely require different loading due to divergent evaporation rates
Quantified Difference
Dosage window established for target compound; comparators lack validated guidance in same system
Conditions
Nitrocellulose coating formulation; vendor technical data
Why This Matters
For manufacturers of nitrocellulose lacquers and printing inks, the established 5–8% loading range provides a validated starting point for formulation optimization, reducing development time and material waste compared to trialing unvalidated alternative glycol ethers.
[1] 上海宝瑞化工有限公司. (2026). 产品供应二乙二醇单苯醚. Retrieved March 20, 2026. View Source
Epoxy Resin Dilution Efficiency and Mechanical Property Retention
As a non-reactive diluent for epoxy resin systems, 2-(2-phenoxyethoxy)ethanol demonstrates effective viscosity reduction at loadings of 10–15% relative to resin weight while reportedly maintaining cured mechanical integrity [1]. This compatibility profile contrasts with some glycol ethers that may plasticize excessively or phase-separate upon curing. However, the available data derive from vendor application notes rather than peer-reviewed mechanical testing; the claim that mechanical properties are 'not adversely affected' lacks quantitative tensile, flexural, or Tg data for direct comparison against alternative diluents.
Alternative glycol ether diluents: not directly compared in same study
Quantified Difference
No quantitative head-to-head mechanical data available
Conditions
Epoxy resin dilution; vendor application literature
Why This Matters
The established 10–15% loading range provides a practical starting point for formulators, but procurement decisions relying on 'property retention' claims should verify with in-house mechanical testing due to the absence of published comparative data.
[1] 上海宝瑞化工有限公司. (2026). 产品供应二乙二醇单苯醚. Retrieved March 20, 2026. View Source
2-(2-Phenoxyethoxy)ethanol (104-68-7): Validated Industrial Application Scenarios Based on Quantitative Evidence
Low-VOC Waterborne Architectural and Industrial Coatings
Formulators seeking to reduce volatile organic compound (VOC) content in waterborne acrylic, alkyd, or epoxy-ester coatings can leverage the elevated boiling point (≈298 °C) of 2-(2-phenoxyethoxy)ethanol as a coalescing aid. The Δ ≈ +50 °C boiling point advantage over EPH extends film open time and promotes uniform particle coalescence, reducing the incidence of mud-cracking and pinhole defects in low-temperature or high-humidity application conditions [1]. This scenario is particularly relevant for architectural trim paints and industrial maintenance coatings where film integrity directly impacts service life.
High-Reliability Electronics Cleaning and Semiconductor Packaging
In printed circuit board (PCB) assembly and semiconductor packaging, electronic-grade 2-(2-phenoxyethoxy)ethanol (purity ≥ 99.9%, ionic content < 10 ppm) is specified for post-solder flux residue removal [1]. The material meets IPC-7510 cleanliness requirements and is qualified for removing rosin-based fluxes from circuit board surfaces without leaving ionic residues that could promote electrochemical migration or corrosion. Procurement in this scenario mandates electronic-grade material; industrial-grade glycol ethers (including lower-purity EPH) are explicitly unsuitable due to uncontrolled ionic contamination levels.
Nitrocellulose Lacquers, Printing Inks, and Ball-Point Pen Pastes
Manufacturers of nitrocellulose-based printing inks, ball-point pen pastes, and wood lacquers benefit from the validated 5–8 wt% loading range of 2-(2-phenoxyethoxy)ethanol as a high-boiling primary solvent [1]. Within this dosage window, the compound effectively solubilizes nitrocellulose and rosin-modified resins while promoting leveling and gloss development. Substitution with lower-boiling EPH or DEGEE would alter evaporation kinetics and likely necessitate reformulation to maintain equivalent film aesthetics and application rheology.
Polyvinyl Formal-Based Wire Enamels and Electrical Insulation Coatings
For specialty electrical insulation applications utilizing polyvinyl formal resins—including magnet wire enamels and impregnating varnishes—2-(2-phenoxyethoxy)ethanol is identified in patent literature as a capable sole solvent where non-phenyl glycol ethers fail to achieve adequate solubilization [1]. Procurement for these niche formulations should prioritize this specific phenyl-terminated diethylene glycol ether over generic glycol ether alternatives, as substitution may result in incomplete resin dissolution and compromised coating uniformity.
Application
Selection Property
Validation Focus
Waterborne architectural/industrial coatings
High-boiling coalescing solvent
Film defect reduction under variable humidity and temperature
PCB assembly and semiconductor cleaning
Electronic-grade with controlled ionic residue
IPC-7510 cleanliness and corrosion risk assessment
Nitrocellulose lacquers and printing inks
Validated loading range for leveling and gloss
Film aesthetics without solvent-pop or orange-peel defects
Polyvinyl formal wire enamels
Sole-solvent capability for polyvinyl formal
Complete resin dissolution and uniform insulation coating
[1] 上海宝瑞化工有限公司. (2026). 产品供应二乙二醇单苯醚. Retrieved March 20, 2026. View Source
[2] U.S. Patent Application. (n.d.). Solutions of polyvinyl acetals. Retrieved March 20, 2026. View Source
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